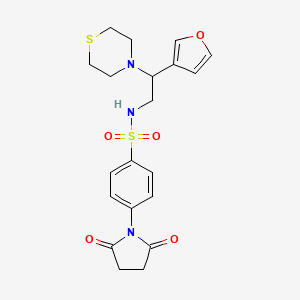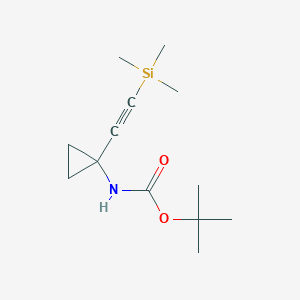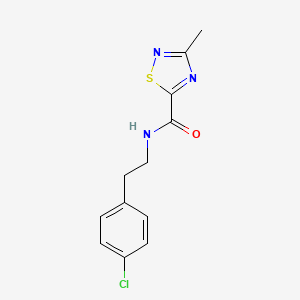![molecular formula C17H16N2O3S2 B2506155 Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681158-26-9](/img/structure/B2506155.png)
Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate is a compound that falls within the category of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly described in the provided papers, similar compounds with thiazole and thieno[2,3-d]thiazole moieties have been synthesized and studied, indicating the interest in this class of compounds for their potential biological properties and chemical reactivity.
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves multicomponent reactions or cyclization processes. For instance, a one-pot reaction under solvent-free conditions was used to synthesize ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, indicating the efficiency of such methods in constructing complex thiazole frameworks . Similarly, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction crystallography. For example, the crystal structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined using X-ray diffraction, and its spectroscopic properties were characterized . Density functional theory (DFT) calculations are also commonly employed to predict and confirm the molecular geometry and electronic properties of these compounds . These methods would be applicable to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of amino, ester, and thiazole functional groups can lead to interactions such as hydrogen bonding, as observed in the structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds . The reactivity of these groups could also be exploited in further synthetic transformations, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. Theoretical calculations, including DFT, can provide insights into properties like vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP), which are indicative of the compound's reactivity and interaction with other molecules . These properties are crucial for understanding the behavior of the compound in different environments and for designing new compounds with desired characteristics.
科学的研究の応用
Synthesis and Pharmacological Evaluation A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the query compound, has shown that these compounds act as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). Such inhibitors have therapeutic potential in cancer treatment, as they can attenuate the growth of human lymphoma cells both in vitro and in mouse xenograft models due to their ability to inhibit GLS, an enzyme crucial for the metabolism of cancer cells (Shukla et al., 2012).
Antimicrobial Applications Research on thieno[3,2-c]pyrazole derivatives, which share a structural resemblance with the compound , has demonstrated moderate to high antimicrobial activity against a range of microorganisms. This includes both fungi and bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Aly, 2016).
Synthesis of Novel Heterocycles Another study focused on the synthesis of new heterocyclic compounds based on thiazole derivatives, demonstrating their application in creating novel chemical entities. These compounds have shown promising biological activities, which could be explored further for various therapeutic applications (Gad et al., 2020).
Anticancer Activity A notable application of related compounds is in the development of new anticancer agents. For instance, derivatives utilizing thiophene incorporated thioureido substituent as precursors have been synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with several compounds displaying potent activity. This suggests that similar compounds could be synthesized for targeted anticancer therapies (Abdel-Motaal et al., 2020).
将来の方向性
The future directions for “Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate” and similar compounds could involve further exploration of their pharmacological characteristics and potential therapeutic applications . The development of new thiophene-containing compounds and the study of their biological activity could also be a promising area of research .
作用機序
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key structural component of this compound, is known to interact with biological targets through its nitrogen and sulfur atoms . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its resistance to reactivity with electrophiles, can influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
特性
IUPAC Name |
ethyl 6-methyl-2-[(2-phenylacetyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-22-16(21)14-10(2)13-15(23-14)19-17(24-13)18-12(20)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLALXELYSDUHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)




![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)
![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)

![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)